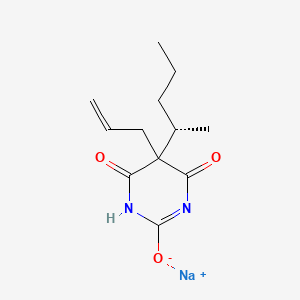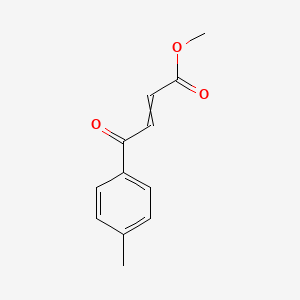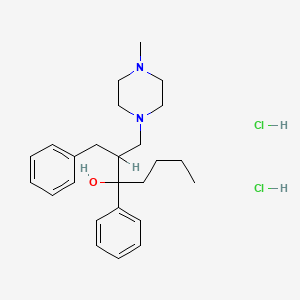
1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a butyl group, diphenyl groups, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of the butyl and diphenyl groups, and finally the incorporation of the piperazine ring. Common reagents used in these reactions include alkyl halides, phenyl compounds, and piperazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic uses, possibly as a drug candidate.
Industry: Utilized in the production of pharmaceuticals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol
- 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol hydrochloride
Uniqueness
1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is unique due to its specific chemical structure, which may confer distinct biological or chemical properties compared to similar compounds. Its piperazine ring and diphenyl groups are particularly noteworthy, as they can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
40502-68-9 |
|---|---|
Molekularformel |
C25H38Cl2N2O |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
2-benzyl-1-(4-methylpiperazin-1-yl)-3-phenylheptan-3-ol;dihydrochloride |
InChI |
InChI=1S/C25H36N2O.2ClH/c1-3-4-15-25(28,23-13-9-6-10-14-23)24(20-22-11-7-5-8-12-22)21-27-18-16-26(2)17-19-27;;/h5-14,24,28H,3-4,15-21H2,1-2H3;2*1H |
InChI-Schlüssel |
QXOKTPHGJNCWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1)(C(CC2=CC=CC=C2)CN3CCN(CC3)C)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



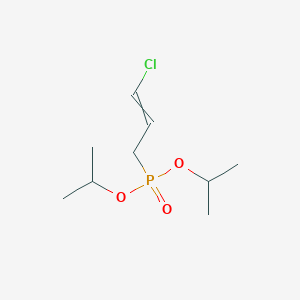
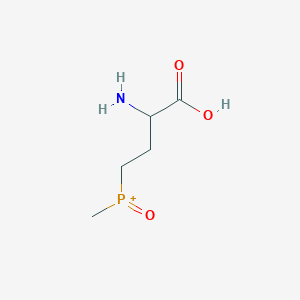
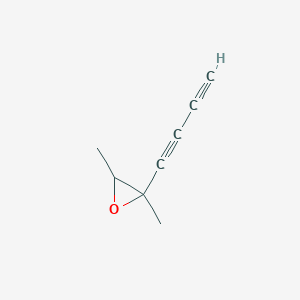
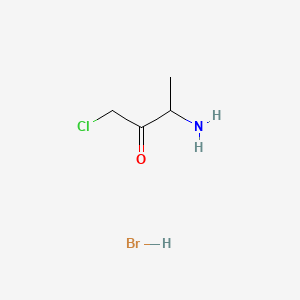
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
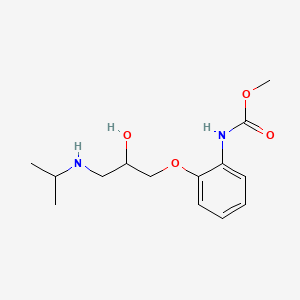
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
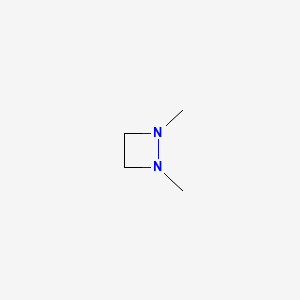
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
